3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine
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Overview
Description
3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is an organic compound that features a pyridazine ring substituted with a 3-fluorobenzylthio group and a pyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the 3-Fluorobenzylthio Group: The 3-fluorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3-fluorobenzyl chloride with a thiol derivative of the pyridazine core.
Attachment of the Pyridin-4-yl Group: The pyridin-4-yl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-4-yl boronic acid and a halogenated pyridazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyridazine derivative.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Nucleophiles like amines or thiols, often in the presence of a base
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydropyridazine derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound can be explored as a potential drug candidate due to its unique structural features. It may exhibit biological activity against certain targets, such as enzymes or receptors.
Materials Science: The compound’s electronic properties could make it useful in the development of organic semiconductors or other advanced materials.
Chemical Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds or pyridazine derivatives.
Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Mechanism of Action
The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridazine ring and the fluorobenzylthio group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine
- 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine
- 3-((3-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine
Uniqueness
3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-14-3-1-2-12(10-14)11-21-16-5-4-15(19-20-16)13-6-8-18-9-7-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMFFBLBMXBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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